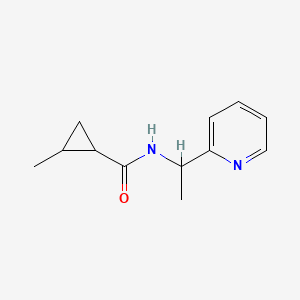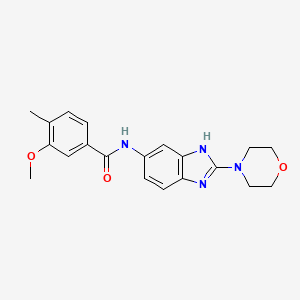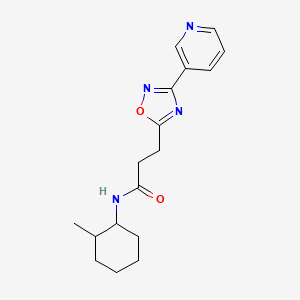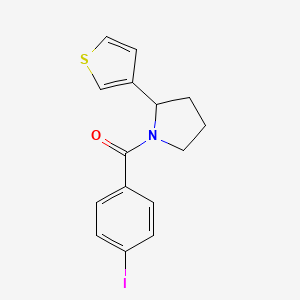
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as BRD-K02444789, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects. In
作用机制
The exact mechanism of action of (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been found to induce the production of reactive oxygen species, which can lead to apoptosis.
Biochemical and Physiological Effects:
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been found to induce the production of reactive oxygen species, which can lead to apoptosis. Additionally, it has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its ability to exhibit various biological activities. This makes it a potential candidate for the treatment of various diseases and for scientific research. However, one of the limitations of using this compound is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for lab experiments.
未来方向
There are several future directions for the research and development of (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another potential direction is to investigate its anti-inflammatory and anti-oxidant properties and explore its potential as a treatment for various inflammatory and oxidative stress-related diseases. Additionally, further research can be conducted to explore the mechanism of action of this compound and to develop more efficient synthesis methods to obtain larger quantities of the compound for lab experiments.
合成方法
The synthesis of (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of 4-bromobenzaldehyde with 2-thiophen-3-ylacetic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with pyrrolidine and para-toluene sulfonic acid to yield the final product. The yield of the synthesis method is reported to be around 70%.
科学研究应用
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to exhibit various biological activities, making it a potential candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
(4-bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-5-3-11(4-6-13)15(18)17-8-1-2-14(17)12-7-9-19-10-12/h3-7,9-10,14H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSIUJQVKWJHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-methyl-7-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495206.png)
![4-methyl-1H,2H,3H,4H,5H,7H-furo[3,4-d]pyrimidine-2,5-dione](/img/structure/B7495213.png)
![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
![4-bromo-N-[1-(dimethylamino)-1-oxopropan-2-yl]benzamide](/img/structure/B7495250.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)

![(NE)-N-[[3-methoxy-4-(pyridin-3-ylmethoxy)phenyl]methylidene]hydroxylamine](/img/structure/B7495283.png)


![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)